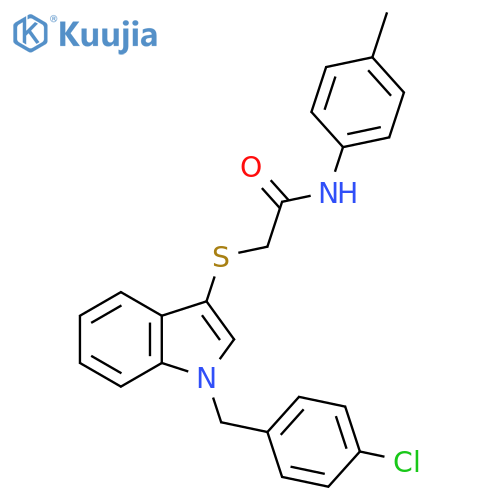

Cas no 450349-54-9 (2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide)

450349-54-9 structure

商品名:2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide

2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide

- SR-01000571091

- 450349-54-9

- 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide

- 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide

- 2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]thio}-N-(4-methylphenyl)acetamide

- 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

- SR-01000571091-1

- F0545-1037

- Oprea1_540430

- AKOS001582899

-

- インチ: 1S/C24H21ClN2OS/c1-17-6-12-20(13-7-17)26-24(28)16-29-23-15-27(22-5-3-2-4-21(22)23)14-18-8-10-19(25)11-9-18/h2-13,15H,14,16H2,1H3,(H,26,28)

- InChIKey: NTBBBNHYLUQTDQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)CN1C=C(C2C=CC=CC1=2)SCC(NC1C=CC(C)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 420.1063122g/mol

- どういたいしつりょう: 420.1063122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 531

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.3Ų

- 疎水性パラメータ計算基準値(XlogP): 6

2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0545-1037-2μmol |

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide |

450349-54-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0545-1037-1mg |

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide |

450349-54-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0545-1037-2mg |

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide |

450349-54-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

450349-54-9 (2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量